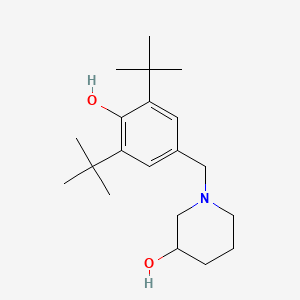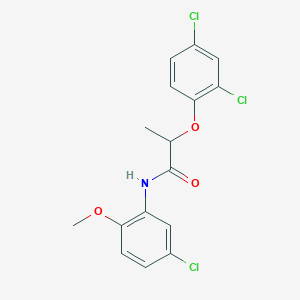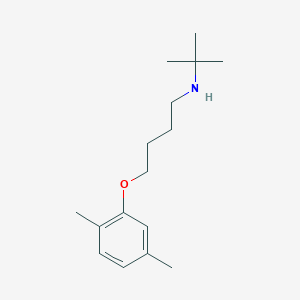![molecular formula C17H15ClN2O3 B5106391 N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide, also known as AV-1451 or T807, is a positron emission tomography (PET) tracer used to detect tau protein aggregates in the brain. Tau protein aggregates are a hallmark of neurodegenerative diseases such as Alzheimer's disease, frontotemporal dementia, and progressive supranuclear palsy.
Mecanismo De Acción
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide binds to tau protein aggregates in the brain, which are a hallmark of neurodegenerative diseases. The binding of this compound to tau protein aggregates allows for their detection using PET imaging.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on the body. It is a diagnostic tool used for PET imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide PET imaging has several advantages for lab experiments. It allows for the non-invasive detection of tau protein aggregates in the brain, which can be used to monitor disease progression and treatment response in clinical trials. However, there are also several limitations to this compound PET imaging. The binding of this compound to tau protein aggregates is not specific to a particular tau isoform or disease state. There is also a lack of standardization in this compound PET imaging protocols, which can lead to variability in results.
Direcciones Futuras
There are several future directions for N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide research. One direction is to develop more specific PET tracers for different tau isoforms and disease states. Another direction is to improve the standardization of this compound PET imaging protocols to reduce variability in results. Additionally, this compound PET imaging can be used in combination with other biomarkers to improve the accuracy of neurodegenerative disease diagnosis and monitoring. Finally, this compound PET imaging can be used to identify new drug targets for neurodegenerative diseases by detecting changes in tau protein aggregates in response to treatment.
Métodos De Síntesis
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide is synthesized by reacting 4-methoxybenzoyl chloride with N-(tert-butoxycarbonyl)-L-valine methyl ester to form the intermediate compound. The intermediate compound is then reacted with 4-chlorostyrene to form this compound. The final product is purified using column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide is used as a PET tracer to detect tau protein aggregates in the brain. PET imaging with this compound can differentiate between Alzheimer's disease and other neurodegenerative diseases. This compound PET imaging can also be used to monitor disease progression and treatment response in clinical trials.
Propiedades
IUPAC Name |
N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-14-8-4-12(5-9-14)17(22)20-15(16(19)21)10-11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPDRSODDQTVCI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)
![4-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-3-fluoropyridine](/img/structure/B5106342.png)



![3-(3-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106359.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5106371.png)

![ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)

![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)
